molecular formula C8H18O2 B3053284 2,2-Diethoxybutane CAS No. 52752-16-6

2,2-Diethoxybutane

Cat. No. B3053284
CAS RN: 52752-16-6
M. Wt: 146.23 g/mol
InChI Key: JKUNNIMQUQJDKW-UHFFFAOYSA-N
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Description

2,2-Diethoxybutane is a chemical compound with the molecular formula C8H18O2 . It has an average mass of 146.227 Da and a monoisotopic mass of 146.130676 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The structure can be viewed in 3D using specific software .

Scientific Research Applications

Pyrolysis Chemistry

The study of pyrolysis chemistry of related compounds such as 1,1-diethoxybutane, a potential biofuel, has been explored. Pyrolysis processes involve thermal decomposition in the absence of oxygen, a key aspect in biofuel development. The research conducted using a flow reactor and kinetic modeling provided insights into various oxygenated and hydrocarbon products formed during pyrolysis. It also emphasized the role of H-abstraction reactions in fuel consumption, contributing to a better understanding of biofuel behavior (Zeng et al., 2019).

Catalytic Synthesis

The synthesis of 1,1-diethoxybutane, closely related to 2,2-diethoxybutane, using Amberlyst 47 ion-exchange resin has been investigated. This research provided valuable insights into the thermodynamic and kinetic aspects of acetal synthesis, which is crucial for developing efficient production methods for similar compounds (Rahaman et al., 2015).

Membrane Technology in Synthesis

The application of membrane technology in the synthesis of 1,1-diethoxybutane offers a novel approach for process intensification. This technique can lead to improvements in productivity and efficiency, which are critical in the production of chemicals like this compound (Graça & Rodrigues, 2017).

Biofuel Additive Synthesis

The production of 1,1-diethoxybutane as a biofuel additive using a fixed-bed adsorptive reactor demonstrates the potential of such compounds in enhancing the properties of biofuels. This research could be relevant for developing methods to synthesize this compound for similar applications (Regufe et al., 2016).

Renewable Oxygenated Diesel Additive

The synthesis of 1,1-diethoxybutane in a fixed-bed adsorptive reactor for use as a renewable oxygenated diesel additive highlights the role of such compounds in sustainable fuel development. This research underscores the environmental benefits of using acetals like this compound in fuel applications (Graça et al., 2014).

Process Intensification Technologies

Innovative technologies for the production of acetals, such as 1,1-diethoxyethane and 1,1-dibutoxyethane, are being explored for their application in diesel blending. This research is directly relevant to the potential use of this compound in similar applications (Pereira & Rodrigues, 2013).

Safety and Hazards

While specific safety and hazard information for 2,2-Diethoxybutane was not found, general safety measures for handling similar chemical compounds include wearing personal protective equipment, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition . It’s also recommended to use only non-sparking tools and explosion-proof equipment .

properties

IUPAC Name

2,2-diethoxybutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O2/c1-5-8(4,9-6-2)10-7-3/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUNNIMQUQJDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068801
Record name Butane, 2,2-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52752-16-6
Record name 2,2-Diethoxybutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52752-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2,2-diethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052752166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 2,2-diethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane, 2,2-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1068801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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